2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a thiazolidine ring, a chlorinated aromatic ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multi-step organic synthesis. The process may include:
- Formation of the thiazolidine ring through cyclization reactions.
- Introduction of the chlorinated aromatic ring via electrophilic aromatic substitution.
- Functionalization of the aromatic ring with ethoxy and propargyloxy groups.
- Final coupling reactions to attach the acetylated phenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-{(E)-1-[3-CHLORO-5-ETHOXY-4-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}-2,4-DIOXO-1,3-THIAZOLAN-3-YL)-N~1~-(4-METHYLPHENYL)ACETAMIDE: can be compared with other thiazolidine derivatives, chlorinated aromatic compounds, and acetylated phenyl compounds.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C24H21ClN2O5S |
---|---|
Molecular Weight |
485.0 g/mol |
IUPAC Name |
2-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H21ClN2O5S/c1-4-10-32-22-18(25)11-16(12-19(22)31-5-2)13-20-23(29)27(24(30)33-20)14-21(28)26-17-8-6-15(3)7-9-17/h1,6-9,11-13H,5,10,14H2,2-3H3,(H,26,28)/b20-13+ |
InChI Key |
MASSHPCKZWRRCW-DEDYPNTBSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C |
Origin of Product |
United States |
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